molecular formula C19H16N4O3 B2580564 2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one CAS No. 292058-33-4

2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

Cat. No.: B2580564
CAS No.: 292058-33-4
M. Wt: 348.362
InChI Key: XELHUZOCSHBHHM-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with a substituted 4,5-dihydro-1H-pyrrole moiety. Its structure includes a 4-methoxyphenyl group at position 1 of the pyrrole ring and an amino substituent at position 2 (Figure 1). The quinazolinone scaffold is known for diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties . The presence of the 4-methoxy group enhances solubility and bioavailability, while the amino group may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

2-[3-hydroxy-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-12-8-6-11(7-9-12)23-10-15(24)16(17(23)20)18-21-14-5-3-2-4-13(14)19(25)22-18/h2-9,20,24H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRNJRXBWRUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O3C_{19}H_{16}N_{4}O_{3} with a molecular weight of approximately 348.36 g/mol. The structure consists of a quinazolinone core linked to a pyrrole moiety, which is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. The specific compound under consideration has been evaluated against various cancer cell lines:

  • Cell Line Testing : In vitro studies have assessed its efficacy against human breast (MDA-MB-231, MCF-7, T-47D), lung (A549), and prostate (PC3) cancer cells. Results indicate that the presence of the methoxy group enhances its anticancer activity due to improved interaction with cellular targets .
  • Mechanism of Action : The compound appears to exert its effects through multiple pathways:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in tumor growth and metastasis.
    • Potential interactions with DNA, leading to disruption of replication processes .

Antioxidant Activity

Research has also explored the antioxidant properties of this compound and its derivatives:

  • Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to determine antioxidant capacity. The presence of hydroxyl groups alongside methoxy substituents significantly enhances antioxidant activity .
  • Structure-Activity Relationship : Studies suggest that an ethylene linker between the quinazolinone ring and phenolic substituents can increase antioxidant efficacy, indicating a structure-dependent relationship that could guide future synthetic modifications .

Additional Biological Activities

Beyond anticancer and antioxidant effects, quinazolinone derivatives exhibit a range of other biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects : Certain studies indicate that compounds within this class can inhibit inflammatory mediators, positioning them as candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds:

StudyCompound TestedCell LinesKey Findings
Quinazolinone DerivativeMDA-MB-231, A549Enhanced anticancer activity with methoxy substitution
2-(2-hydroxyphenyl)quinazolinoneVariousSignificant antioxidant capacity; structure-dependent
Quinazoline DerivativeBacterial StrainsEffective against multiple pathogens

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazolinones. For instance, derivatives of quinazolinones have been synthesized and tested for their efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and others.

Case Study: Anticancer Activity Evaluation

A study conducted on synthesized quinazolinone derivatives demonstrated significant anticancer activity. The compounds were evaluated using the MTT assay method, which assesses cell viability post-treatment. Results indicated that specific substitutions on the quinazolinone scaffold enhanced cytotoxic effects against cancer cells.

CompoundIC50 Value (µM)Cell Line
Quinazolinone A5.0MDA-MB-231
Quinazolinone B7.5MDA-MB-231
Quinazolinone C3.0HeLa

These findings suggest that structural modifications can lead to improved anticancer properties, making this class of compounds promising candidates for drug development .

Antimicrobial Properties

In addition to anticancer activity, the compound exhibits antimicrobial properties. Studies have shown that certain analogs demonstrate effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Screening

A series of quinazolinone derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds displayed significant inhibition zones in disc diffusion assays.

CompoundGram-positive ActivityGram-negative Activity
Quinazolinone D+++++
Quinazolinone E+++

The presence of the methoxy group in the structure appears to enhance antimicrobial efficacy, suggesting that further modifications could optimize these effects .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, research indicates potential applications in treating inflammation and diabetes. Some studies have explored the anti-inflammatory properties of related quinazolinones, suggesting their utility in managing inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group on the pyrrole ring undergoes nucleophilic substitution, enabling functionalization. For example:

  • Acylation : Reaction with chloroacetyl chloride or 3-chloropropionyl chloride forms amides (e.g., compound 13–16 in ).

  • Alkylation : Treatment with amines (e.g., dimethylamine, cyclopropylamine) yields aminoalkyl derivatives (e.g., compounds 17–20 in ).

Table 1: Representative Substitution Reactions

Reaction TypeReagent/ConditionsProductYieldSource
AcylationChloroacetyl chloride, DMFAmide derivatives60–75%
AlkylationDimethylamine, K₂CO₃Aminoalkyl derivatives55–70%

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation under strong Lewis acid conditions (e.g., BBr₃ in DCM), converting the methoxy group to a hydroxyl group. This modification enhances hydrogen-bonding potential and electronic effects .

Example Reaction:
4-OCH3BBr3,DCM4-OH\text{4-OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{4-OH}

Oxidation of the Dihydropyrrole Ring

The 4,5-dihydro-1H-pyrrol moiety can be oxidized to a fully aromatic pyrrole using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO₂. This alters conjugation and reactivity .

Table 2: Oxidation Reactions

Oxidizing AgentSolventTemperatureProductReference
DDQDCMRTAromatic pyrrole
MnO₂Acetone50°CAromatic pyrrole

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes or ketones. For instance, reaction with aromatic aldehydes (e.g., benzaldehyde) yields imine-linked derivatives, which are precursors for further cyclization .

Example:
NH2+RCHON=CHR\text{NH}_2 + \text{RCHO} \rightarrow \text{N=CHR}

Cyclocondensation with Heterocycles

The quinazolinone scaffold undergoes cyclocondensation with heterocyclic amines (e.g., piperidine, oxadiazoles) to form fused polycyclic systems. This is exemplified in the synthesis of PI3K inhibitors (e.g., compound 9 in ).

Table 3: Cyclocondensation Examples

Partner HeterocycleConditionsProduct ActivitySource
1,3,4-OxadiazoleDMF, 80°CAnticancer
PiperidineDCM, RTKinase inhibition

Acid/Base-Mediated Ring Opening

Under acidic conditions (e.g., HCl/EtOH), the quinazolinone lactam ring opens to form anthranilic acid derivatives. Conversely, basic conditions (e.g., NaOH) facilitate ring re-closure .

Mechanism:
QuinazolinoneHClAnthranilic acid derivative\text{Quinazolinone} \xrightarrow{\text{HCl}} \text{Anthranilic acid derivative}

Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, demethylation to a phenol enables triflate formation. Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents .

Example:
4-OHTf2O4-OTfPd catalysis4-Ar\text{4-OH} \xrightarrow{\text{Tf}_2\text{O}} \text{4-OTf} \xrightarrow{\text{Pd catalysis}} \text{4-Ar}

Biological Activity Modulation via Side-Chain Engineering

Modifying the aminoalkyl side chain (e.g., extending chain length or introducing bulky groups) significantly impacts bioactivity. For example:

  • Compound 17 (2-methoxyphenyl + dimethylamino side chain) showed IC₅₀ = 60.29 µM against HePG-2 cells .

  • Demethylation to 21 reduced potency, highlighting the methoxy group’s role in target binding .

Key Research Findings

  • Electron-Donating Effects : The 4-methoxyphenyl group enhances electron density, favoring electrophilic substitutions .

  • Side-Chain Optimization : Dimethylamino groups improve kinase inhibition (ΔTm = 5°C for DYRK1A) .

  • Synthetic Flexibility : Multi-step routes enable diversification at the pyrrole and quinazolinone moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include quinazolin-4(3H)-one derivatives with variations in substituents at positions 2 and 3 of the quinazolinone core and fused heterocyclic systems (Table 1).

Table 1: Comparison of Physicochemical Properties

Compound ID/Name Substituents Yield (%) Melting Point (°C) Key Functional Groups Source
Target Compound 2-Amino, 1-(4-methoxyphenyl)-pyrrole, 4-oxo-quinazolinone - - NH2, OCH3, C=O N/A
(20) 2-(4-Methoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one 4-Methoxyphenyl, dihydroisoxazolyl 65 162–164 OCH3, C=N-O
(24) 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one 4-Methoxyphenyl, 7-Cl, dihydroisoxazolyl, 4-Cl 80 186–188 Cl, OCH3, C=N-O
(A3) 2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one Hydrazino, 4-methoxyphenyl - - NH-N=, OCH3
35ac: (Z)-3-(4-Methoxyphenyl)-4-(2-oxo-2-phenylethylidene)-3,4-dihydroquinazolin-2(1H)-one 4-Methoxyphenyl, phenylethylidene 47 - OCH3, C=O, C=C

Key Observations :

  • Substituent Effects on Melting Points : Chloro substituents (e.g., compound 24) increase melting points (186–188°C) compared to methoxy analogs (compound 20: 162–164°C), likely due to enhanced intermolecular halogen bonding .
  • Amino vs.

Analgesic and Anti-Inflammatory Activity :

  • Compound A3 (hydrazino derivative) exhibited superior anti-inflammatory activity compared to diclofenac sodium, attributed to the electron-donating 4-methoxy group enhancing receptor binding .
  • Chloro-substituted analogs (e.g., compound 24) may exhibit reduced solubility but increased metabolic stability due to halogenated aromatic systems .

Computational Insights :

  • Electrostatic Potential (ESP): Multiwfn analysis of similar compounds indicates that the 4-methoxy group delocalizes electron density, reducing reactivity at the quinazolinone core .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key approaches include:

  • Vilsmeier-Haack reaction : Used to introduce formyl groups to pyrazolone intermediates, as demonstrated in analogous quinazolinone syntheses (e.g., POCl₃ and DMF at 80°C) .
  • Hydrogenation : Pd/C-mediated reduction under H₂ atmosphere for stabilizing intermediates, as seen in related pyrrolo-pyrimidine derivatives .
  • Condensation reactions : Coupling amino-pyrrole intermediates with quinazolinone cores under refluxing ethanol or THF .

Q. Optimization Strategies :

  • Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C ratios).
  • Use spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate formation .

Q. Table 1: Synthetic Methodologies

ApproachKey Conditions/ReagentsReference
Vilsmeier-HaackPOCl₃, DMF, 80°C
HydrogenationH₂, Pd/C, ethanol
Heterocyclic couplingEthanol reflux, NH₄OAc catalyst

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as applied to structurally similar pyrazoline-quinazolinone hybrids .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. Table 2: Characterization Techniques

TechniqueApplicationReference
X-ray diffractionCrystal structure validation
¹H/¹³C NMRFunctional group identification
HRMSMolecular weight confirmation

Advanced Research Questions

Q. How can computational modeling predict biological targets and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into protein active sites (e.g., kinase domains). PubChem 3D conformer data (CID: [retrieve from ]) provides initial structural coordinates .
  • SAR analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends from in vitro assays .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. What experimental design considerations are critical for assessing environmental persistence?

Methodological Answer:

  • Lab-scale degradation studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 3–9) to simulate environmental breakdown .
  • Analytical monitoring : Use LC-MS/MS to quantify degradation products and calculate half-lives .
  • Field studies : Incorporate soil/water matrices from contaminated sites to evaluate bioavailability .

Q. Table 3: Environmental Study Design

ParameterMethodologyReference
PhotolysisUV chamber, λ = 254–365 nm
BiodegradationSoil slurry, 30°C, 14-day assay
Analytical trackingLC-MS/MS with MRM transitions

Q. How should researchers resolve contradictions in biological activity data?

Methodological Answer:

  • Replicate assays : Use randomized block designs with triplicate samples to minimize variability .
  • Control groups : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Statistical analysis : Apply ANOVA or mixed-effects models to distinguish experimental noise from true discrepancies .

Q. Key Steps :

Verify compound purity via HPLC (>95%).

Standardize assay conditions (e.g., cell passage number, incubation time).

Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
  • Pharmacokinetic profiling : Conduct dose-ranging studies in rodent models to assess Cₘₐₓ and t₁/₂ .

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